3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
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Overview
Description
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 2,2,2-trichloro-1-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the final benzamide product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of 3-methyl-N-(2,2,2-trichloro-1-oxoethyl)benzamide
Reduction: Formation of 3-methyl-N-(2,2-dichloro-1-hydroxyethyl)benzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)benzamide
Uniqueness
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both a hydroxyl group and a trichloromethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-6-3-2-4-7(5-6)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLADTDJKDCVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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